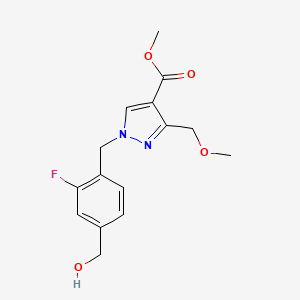
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with fluorine, hydroxymethyl, and methoxymethyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common approach starts with the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by esterification to introduce the methoxymethyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxymethyl group may also contribute to the compound’s stability and solubility, enhancing its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(hydroxymethyl)benzoic acid: Shares the fluorine and hydroxymethyl groups but lacks the pyrazole ring.
Methyl 2-fluoro-4-(hydroxymethyl)benzoate: Similar structure but without the methoxymethyl group and pyrazole ring.
Uniqueness
Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and the presence of the pyrazole ring
Properties
Molecular Formula |
C15H17FN2O4 |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
methyl 1-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17FN2O4/c1-21-9-14-12(15(20)22-2)7-18(17-14)6-11-4-3-10(8-19)5-13(11)16/h3-5,7,19H,6,8-9H2,1-2H3 |
InChI Key |
BCESXIXGZKIBLO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)OC)CC2=C(C=C(C=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
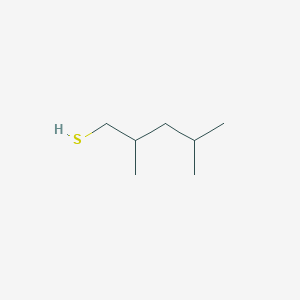
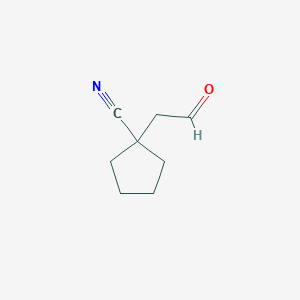
amine](/img/structure/B13325240.png)
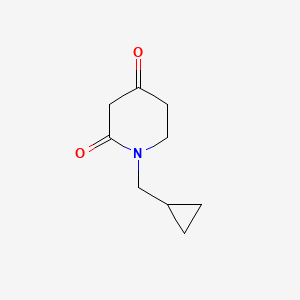
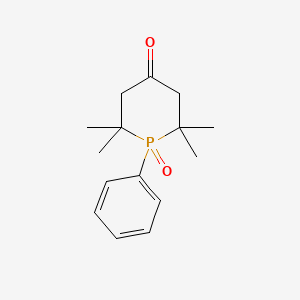
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
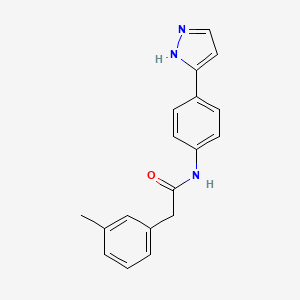
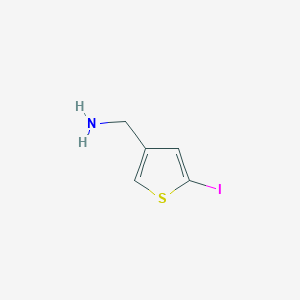

![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
